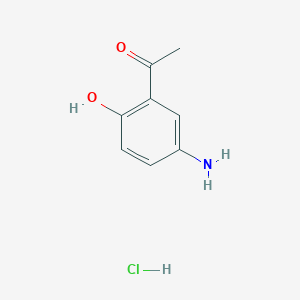

3-Acetyl-4-hydroxyaniline Hydrochloride

Description

Overview of Substituted Aniline (B41778) Derivatives in Chemical Research

Substituted aniline refers to a class of organic compounds derived from aniline through the modification of the benzene (B151609) ring with various functional groups. wisdomlib.org These compounds are fundamental building blocks in organic chemistry, serving as crucial starting materials in a wide array of chemical syntheses. wisdomlib.orgbohrium.com Their versatility is demonstrated in the production of diverse chemical structures, including benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org The strategic addition of different substituents to the aniline core allows for the fine-tuning of the molecule's chemical and pharmacological properties. cresset-group.com

In the realm of medicinal chemistry, the substituted aniline scaffold is widely utilized in anti-tumor drug development and has been incorporated into numerous drug candidates due to its structural versatility and ability to interact with biological targets. cresset-group.commdpi.com Researchers can modify properties such as bioavailability, solubility, and receptor selectivity by replacing or altering the functional groups attached to the aniline structure. cresset-group.com For instance, 187 FDA-approved drugs contain at least one aniline in their chemical structures. cresset-group.com The development of novel synthesis methods for these derivatives is a significant focus in both academic and industrial research, aiming to overcome limitations such as difficulties in introducing specific substituents onto the benzene ring. bohrium.com

Significance of Acetylated Amino-Phenolic Scaffolds in Synthetic Chemistry

Acetylated amino-phenolic scaffolds are chemical structures that incorporate an acetyl group, an amino group, and a hydroxyl group attached to a benzene ring. This combination of functional groups is of considerable interest in synthetic chemistry. The acetylation of phenolic compounds, in particular, has been shown to correlate with their biological activity. nih.gov Studies have demonstrated that acetylated derivatives of phenolic compounds like resveratrol (B1683913) and tyrosol can exhibit the same or even higher antithrombotic activity compared to the parent molecules. nih.gov

The amino and phenolic groups provide versatile handles for further chemical modifications, making these scaffolds valuable building blocks for more complex molecules. mdpi.com The inherent differences in the nucleophilicity of phenols and aromatic amines allow for selective reactions, which can sometimes be carried out without the need for protecting groups. mdpi.com The development of efficient synthetic routes to these scaffolds is crucial, as they are integral to the creation of advanced materials and bioactive molecules. unibo.itdoc.gov

Challenges and Opportunities in the Synthesis of Complex Aromatic Amine Hydrochlorides

The synthesis of amines is a cornerstone of organic chemistry due to their prevalence in natural products, pharmaceuticals, and advanced materials. unibo.itdoc.gov However, the synthesis of complex aromatic amines presents several challenges. Aromatic amines are known to be highly reactive chemicals, which can lead to side reactions and the formation of impurities if reaction conditions are not carefully controlled. acs.org For example, reactions involving the formation of diazonium salts from primary aromatic amines are exothermic and require strict temperature control to prevent degradation. acs.org

Forming the hydrochloride salt of an aromatic amine is a common strategy to improve stability and handling, as many amine bases are liquids or oils. reddit.com Aromatic amines like aniline are not strongly basic, so a strong acid such as hydrogen chloride (HCl) is required for efficient protonation and stable salt formation. reddit.com The challenge lies in developing selective and high-yield synthetic methods that tolerate a wide range of functional groups. chemrxiv.org Opportunities in this field focus on creating powerful, state-of-the-art methods, including catalytic systems, that allow for the efficient and environmentally friendly preparation of these valuable compounds under mild conditions. unibo.itdoc.govchemrxiv.org

Rationale for Investigating 3-Acetyl-4-hydroxyaniline Hydrochloride

This compound, identified by the CAS Number 57471-32-6, is a specific compound that serves as a valuable intermediate and pharmaceutical standard. pharmaffiliates.compharmaffiliates.com Its chemical structure, also known as 1-(5-Amino-2-hydroxyphenyl)ethanone Hydrochloride, places it within the class of acetylated amino-phenolic scaffolds. pharmaffiliates.comchemicea.com The investigation of this particular molecule is driven by its role in the synthesis of other chemical entities and its use as a reference material in pharmaceutical quality control. pharmaffiliates.com For instance, it is listed as a known impurity of Celiprolol, a pharmaceutical drug. chemicea.com Understanding its properties, synthesis, and purity is therefore essential for ensuring the quality and safety of related pharmaceutical products. The compound's classification as an aromatic, a fine chemical, and a pharmaceutical intermediate underscores its importance in the broader landscape of synthetic and medicinal chemistry. pharmaffiliates.compharmaffiliates.com

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | 1-(5-Amino-2-hydroxyphenyl)ethanone Hydrochloride pharmaffiliates.comchemicea.com |

| Synonym | This compound pharmaffiliates.com |

| CAS Number | 57471-32-6 pharmaffiliates.compharmaffiliates.com |

| Molecular Formula | C₈H₁₀ClNO₂ pharmaffiliates.compharmaffiliates.com |

| Molecular Weight | 187.62 g/mol pharmaffiliates.com |

| Category | Aromatics, pharmaceutical standards, intermediates, Fine Chemicals pharmaffiliates.compharmaffiliates.com |

| Storage | 2-8°C Refrigerator pharmaffiliates.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-(5-Amino-2-hydroxyphenyl)ethanone Hydrochloride |

| Aniline |

| Benzothiazole |

| Celiprolol |

| Cinnoline |

| Hydrogen Chloride (HCl) |

| Resveratrol |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(5-amino-2-hydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-4,11H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWITVADMLXLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716882 | |

| Record name | 1-(5-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57471-32-6 | |

| Record name | 1-(5-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3 Acetyl 4 Hydroxyaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 3-Acetyl-4-hydroxyaniline hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete assignment of its proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the aromatic protons, the acetyl group protons, and the protons of the hydroxyl and ammonium (B1175870) groups. The aromatic region would likely display a complex splitting pattern due to the positions of the substituents on the benzene (B151609) ring. The electron-donating hydroxyl and amino groups, and the electron-withdrawing acetyl group, would influence the chemical shifts of the aromatic protons. The hydrochloride salt form would result in the protonation of the amino group to an ammonium group (-NH3+), the protons of which would be expected to be broadened and exchangeable.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Acetyl) | ~2.5 | Singlet | N/A |

| Aromatic H | 6.8 - 7.8 | Multiplet | ortho, meta, para |

| OH (Phenolic) | 9.0 - 10.0 | Broad Singlet | N/A |

| NH₃⁺ (Ammonium) | 7.0 - 8.0 | Broad Singlet | N/A |

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon. The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield position. The aromatic carbons would appear in the characteristic region for benzene derivatives, with their specific shifts influenced by the attached functional groups.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Acetyl) | ~25-30 |

| C-Ar (Aromatic) | 115 - 150 |

| C=O (Acetyl) | ~195-200 |

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, particularly within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the placement of the acetyl group and the relative positions of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm through-space interactions between different parts of the molecule, further solidifying the structural assignment.

For active pharmaceutical ingredients (APIs) in the solid state, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration as it can affect physical properties like solubility and bioavailability. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would provide information about the number of crystallographically independent molecules in the unit cell. Furthermore, ³⁵Cl ssNMR could be a highly sensitive probe of the local environment of the chloride counter-ion, which would be expected to differ between polymorphic forms due to variations in hydrogen bonding and crystal packing.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are complementary, as the selection rules for vibrational transitions differ.

The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to its various functional groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the phenolic hydroxyl group, likely involved in hydrogen bonding.

N-H Stretch: The ammonium group (NH₃⁺) would show stretching vibrations in the 3000-3300 cm⁻¹ region. These bands are often broad.

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1650-1680 cm⁻¹ would be characteristic of the carbonyl group of the acetyl moiety.

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra would correspond to the stretching vibrations of the aromatic ring.

C-O Stretch: The stretching vibration of the phenolic C-O bond would likely appear in the 1200-1300 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

Predicted Vibrational Frequencies

| Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

| O-H (Phenolic) | 3200 - 3600 (broad) | IR |

| N-H (Ammonium) | 3000 - 3300 (broad) | IR |

| C-H (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H (Methyl) | 2850 - 3000 | IR, Raman |

| C=O (Acetyl) | 1650 - 1680 (strong) | IR |

| C=C (Aromatic) | 1450 - 1600 | IR, Raman |

| C-O (Phenolic) | 1200 - 1300 | IR |

| C-N | 1250 - 1350 | IR |

Note: These are general expected ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Investigation of Intermolecular Hydrogen Bonding Networks

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces, with hydrogen bonding playing a pivotal role, especially in molecules containing hydroxyl and amino functionalities like this compound. The presence of the hydrochloride salt further introduces charged species that can significantly influence the hydrogen-bonding network.

A detailed investigation would likely reveal a complex network of hydrogen bonds involving the phenolic hydroxyl group, the acetyl carbonyl group, the protonated aniline (B41778) nitrogen, and the chloride ion. These interactions dictate the crystal packing and can have a profound impact on the compound's physical properties, such as melting point, solubility, and stability. The expected hydrogen bond donors are the hydroxyl group (-OH) and the ammonium group (-NH3+), while the acceptors would include the carbonyl oxygen (C=O) and the chloride ion (Cl-). The specific connectivity and geometry of these bonds would define the supramolecular architecture of the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. For this compound, various MS techniques would provide complementary information.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is critical for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For the protonated molecule of 3-Acetyl-4-hydroxyaniline, the precise mass would be calculated and compared against the experimentally measured value to confirm its elemental composition (C8H10NO2+).

| Parameter | Theoretical Value |

| Molecular Formula (cation) | C8H10NO2 |

| Calculated Monoisotopic Mass | 152.0706 u |

| Expected m/z [M+H]+ | 153.0781 |

This table represents theoretical values that would be confirmed by HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a molecule, providing valuable insights into its structure. In an MS/MS experiment, the protonated parent ion of 3-Acetyl-4-hydroxyaniline would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed to piece together the molecule's connectivity.

Key fragmentation pathways would likely involve the loss of neutral molecules such as water (H2O) from the hydroxyl group, or the cleavage of the acetyl group. The analysis of these fragmentation patterns helps in the structural confirmation of the compound.

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |

| 153.0781 | [to be determined] | [to be determined] |

| 153.0781 | [to be determined] | [to be determined] |

This table illustrates the type of data that would be generated from MS/MS experiments.

Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the pathways of chemical reactions and fragmentation in mass spectrometry. By strategically replacing certain atoms with their heavier isotopes (e.g., 2H, 13C, 15N, 18O), researchers can follow the fate of these labeled atoms during fragmentation. This approach would be invaluable in confirming proposed fragmentation mechanisms for 3-Acetyl-4-hydroxyaniline. For instance, labeling the hydroxyl oxygen with 18O would allow for the unambiguous identification of fragments resulting from the loss of the hydroxyl group.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information. It would confirm the connectivity of the atoms, reveal the bond lengths and angles, and provide the absolute configuration if the crystal is non-centrosymmetric. Furthermore, it would offer a definitive map of the intermolecular interactions, including the hydrogen-bonding network discussed earlier.

The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of all atoms in the asymmetric unit.

Table of Expected Crystallographic Data:

| Parameter | Value |

| Crystal System | [To be determined] |

| Space Group | [To be determined] |

| a (Å) | [To be determined] |

| b (Å) | [To be determined] |

| c (Å) | [To be determined] |

| α (°) | [To be determined] |

| β (°) | [To be determined] |

| γ (°) | [To be determined] |

| Volume (ų) | [To be determined] |

| Z | [To be determined] |

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Analysis of Crystal Packing and Supramolecular Assemblies

A definitive analysis of the crystal packing and supramolecular assemblies of this compound cannot be provided without experimental data from single-crystal X-ray diffraction studies. Such an analysis would typically involve the determination of the crystal system, space group, and unit cell dimensions, as well as the identification of intermolecular interactions that dictate the three-dimensional arrangement of molecules in the solid state.

Hydrogen Bonding: The hydroxyl (-OH), amine (-NH2), and acetyl (C=O) groups are all capable of participating in hydrogen bonding. The protonated amine (as a hydrochloride salt) would be a strong hydrogen bond donor, likely interacting with the chloride ion and the oxygen atoms of the hydroxyl and acetyl groups of neighboring molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor.

π-π Stacking: The presence of the benzene ring allows for potential π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice.

The interplay of these interactions would define the supramolecular architecture, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks. A detailed analysis, including a Hirshfeld surface analysis, would be necessary to quantify the contributions of these different interactions to the crystal packing.

Interactive Data Table: Hypothetical Crystallographic Parameters

Since experimental data is unavailable, the following table is a placeholder to illustrate the type of information that would be presented.

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035.7 |

| Z | 4 |

| Density (calculated) | 1.450 g/cm³ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound, observable through UV-Vis spectroscopy, are influenced by the chromophores present in the molecule: the substituted benzene ring, the acetyl group, and the amino group. The hydrochloride salt form would likely see the amino group protonated, which would affect the electronic properties.

The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group of the acetyl moiety. The presence of substituents on the benzene ring (-OH, -NH3+, -COCH3) would cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene.

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen of the hydroxyl and acetyl groups) to an antibonding π* orbital. These are often observed as shoulders on the main π → π* absorption bands.

The solvent used for the analysis would also influence the positions of these absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λmax (solvatochromism).

Interactive Data Table: Expected Electronic Transitions

This table presents expected ranges for the electronic transitions based on the functional groups present in the molecule. Actual values would need to be determined experimentally.

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Substituted Benzene Ring | 200 - 300 |

| π → π | Acetyl Group (C=O) | ~180 - 200 |

| n → π | Acetyl Group (C=O) | 270 - 300 |

| n → π | Hydroxyl Group (-OH) | ~185 |

Chemical Reactivity and Transformation Studies of 3 Acetyl 4 Hydroxyaniline Hydrochloride

Reactivity of the Aromatic Ring System

The aromatic ring of 5-amino-2-hydroxyacetophenone is subject to substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The outcome of such reactions on 5-amino-2-hydroxyacetophenone hydrochloride is governed by the combined electronic effects of the substituents.

Hydroxyl Group (-OH): Located at position C2, the hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Acetyl Group (-COCH₃): Positioned at C1, the acetyl group is a deactivating group due to its electron-withdrawing nature, directing electrophiles to the meta (C3, C5) positions.

Ammonium (B1175870) Group (-NH₃⁺): In the hydrochloride salt, the amino group at C5 is protonated to an ammonium group. This group is strongly deactivating and a meta-director, guiding electrophiles to positions C1 and C3.

The cumulative effect of these groups points towards a high probability of electrophilic substitution at the C3 position. This position is ortho to the strongly activating hydroxyl group and meta to both deactivating groups. Research on analogous compounds, such as 2-hydroxy-5-chloroacetophenone, confirms that nitration occurs selectively at the C3 position. google.com In some cases, a two-step process involving sulfonation to block the more reactive para position, followed by nitration and subsequent desulfonation, is employed to achieve high regioselectivity for the position ortho to the hydroxyl group. google.com

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COCH₃ (Acetyl) | C1 | Deactivating / Electron-Withdrawing | Meta (C3, C5) |

| -OH (Hydroxyl) | C2 | Activating / Electron-Donating | Ortho (C3), Para (C5) |

| -NH₃⁺ (Ammonium) | C5 | Deactivating / Electron-Withdrawing | Meta (C1, C3) |

Typical electrophilic aromatic substitution reactions include nitration (using a mix of nitric and sulfuric acid) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst). For 5-amino-2-hydroxyacetophenone, these reactions are predicted to yield the corresponding 3-substituted derivatives.

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from EAS and typically requires two key features: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.compressbooks.pub

3-Acetyl-4-hydroxyaniline hydrochloride in its native form is not a suitable substrate for NAS because it lacks an appropriate leaving group. The hydrogen atoms on the ring cannot be displaced by nucleophiles under standard NAS conditions. masterorganicchemistry.com

However, if the molecule were first modified, for example, by introducing a halogen at the C3 position via electrophilic substitution, the resulting product could potentially undergo NAS. In such a hypothetical 3-halo-5-amino-2-hydroxyacetophenone derivative, the acetyl and protonated amino groups would activate the ring towards nucleophilic attack, potentially allowing for the displacement of the halide by a strong nucleophile. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub

Transformations of the Acetyl Group

The acetyl group is a versatile functional handle that can undergo a variety of chemical transformations, including reactions at the carbonyl carbon and the adjacent methyl protons.

Deacetylation, the removal of the acetyl group from the aromatic ring, is a challenging transformation. The carbon-carbon bond between the acetyl group and the benzene (B151609) ring is strong and not easily cleaved. This reaction is essentially a retro-Friedel-Crafts acylation, which typically requires harsh conditions such as high temperatures and strong acids. While deacetylation of acetyl-substituted heterocyclic compounds like 3-acetyl-4-hydroxycoumarins has been reported, it is not a common or high-yielding reaction for stable aromatic ketones like acetophenones.

The acetyl group provides two main sites for condensation reactions: the electrophilic carbonyl carbon and the acidic α-protons of the methyl group.

Reactions at the Carbonyl Carbon: The carbonyl group can react with various nitrogen-based nucleophiles. For instance, condensation with hydroxylamine (B1172632) yields an oxime, while reactions with hydrazines produce hydrazones. Similarly, primary amines can react to form Schiff bases (imines). Studies on 2-hydroxyacetophenone (B1195853) have demonstrated its condensation with chiral diamines to form Schiff-base ligands. mdpi.com

Reactions Involving α-Protons: The methyl protons adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions with electrophiles, most notably aldehydes. The Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with an aldehyde in the presence of a base (e.g., NaOH, KOH), is a classic example. nih.gov This reaction with 5-amino-2-hydroxyacetophenone and various aromatic aldehydes would produce chalcone (B49325) derivatives, which are valuable synthetic intermediates. researchgate.netsemanticscholar.orginnovareacademics.in

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Hydroxylamine (NH₂OH) | Carbonyl Condensation | Oxime |

| Hydrazine (B178648) (N₂H₄) | Carbonyl Condensation | Hydrazone |

| Primary Amines (R-NH₂) | Carbonyl Condensation | Schiff Base (Imine) |

| Aldehydes (R-CHO) | Claisen-Schmidt Condensation | Chalcone (α,β-Unsaturated Ketone) |

The functional groups of 3-Acetyl-4-hydroxyaniline allow it to be a versatile precursor for the synthesis of fused heterocyclic systems. Many of these syntheses utilize the products of the condensation reactions described above.

From Chalcones to Chromones/Flavones: The chalcones synthesized via the Claisen-Schmidt condensation can undergo intramolecular cyclization to form chromone (B188151) or flavone (B191248) skeletons. researchgate.netsemanticscholar.org This typically involves an oxidative cyclization step, often promoted by reagents like iodine in DMSO. innovareacademics.in The presence of the ortho-hydroxyl group is critical for this transformation.

Friedländer Annulation to Quinolines: The combination of the amino group and the acetyl group in 5-amino-2-hydroxyacetophenone makes it an ideal substrate for the Friedländer synthesis of quinolines. This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., another ketone, aldehyde, or β-ketoester), typically under acid or base catalysis. pharmaguideline.comtandfonline.commdpi.com This method provides a direct route to highly substituted quinoline (B57606) derivatives. researchgate.netrsc.org

| Starting Functionality | Reagent(s) | Fused Ring System | Key Reaction Name |

|---|---|---|---|

| -OH and -COCH₃ (via chalcone) | Aromatic Aldehyde, then I₂/DMSO | Chromone / Flavone | Claisen-Schmidt / Oxidative Cyclization |

| -NH₂ and -COCH₃ | β-Dicarbonyl compound (e.g., acetylacetone) | Quinoline | Friedländer Annulation |

These reactions highlight the synthetic utility of this compound as a building block for creating more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group in 3-Acetyl-4-hydroxyaniline is a key functional group that participates in a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the adjacent amino group and the electron-withdrawing acetyl group, which affects the acidity of the phenol (B47542) and the nucleophilicity of the phenoxide oxygen.

O-Alkylation and O-Acylation Reactions

The conversion of the hydroxyl moiety into ethers (O-alkylation) or esters (O-acylation) is a common strategy to modify the compound's properties or to protect the hydroxyl group during other synthetic steps.

O-Alkylation: The direct O-alkylation of 3-Acetyl-4-hydroxyaniline under basic conditions can be complicated by the competing N-alkylation of the primary amine. To achieve selective O-alkylation, a common strategy involves the temporary protection of the more nucleophilic amino group. researchgate.net This can be accomplished by forming a Schiff base (imine) through condensation with an aldehyde, such as benzaldehyde. The resulting imine protects the amine functionality, allowing for the deprotonation of the phenolic hydroxyl with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide. This phenoxide can then react with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in a Williamson ether synthesis to yield the desired O-alkylated product. Subsequent hydrolysis of the imine group under acidic conditions regenerates the primary amine, affording the O-alkylated 3-Acetyl-4-hydroxyaniline derivative. researchgate.net

O-Acylation: In contrast to O-alkylation, selective O-acylation can often be achieved without protecting the amine group by leveraging the hydrochloride salt form of the starting material. Under acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonation deactivates the amine, preventing it from reacting with acylating agents. nih.gov The less basic hydroxyl group can then be acylated by reacting the compound with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), often in a suitable acidic medium like trifluoroacetic acid. nih.gov This chemoselective approach provides the O-acyl derivative, which can be isolated as its hydrochloride salt. This O→N acyl shift is a known phenomenon that can be avoided by handling the O-acyl derivatives as their stable "blocked" salts. nih.gov

| Reaction Type | Reagents & Conditions | Product Type | Key Consideration |

| O-Alkylation | 1. Protection (e.g., Benzaldehyde) 2. Base (e.g., K₂CO₃) + Alkyl Halide (R-X) 3. Deprotection (Acid Hydrolysis) | Alkoxy Ether | Amine protection is crucial for selectivity. researchgate.net |

| O-Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) in acidic medium | Acyl Ester | Protonation of the amine in the hydrochloride salt form directs acylation to the hydroxyl group. nih.gov |

Oxidation and Reduction Pathways

Oxidation: The aminophenol scaffold of 3-Acetyl-4-hydroxyaniline is susceptible to oxidation. Similar to other p-aminophenols, it can be oxidized to form highly reactive quinone-imine intermediates. The presence of the electron-donating amino and hydroxyl groups facilitates the removal of electrons from the aromatic ring. Oxidation can be initiated by chemical oxidizing agents (e.g., ferricyanide, dichromate) or through electrochemical methods. The resulting N-acetyl-p-benzoquinone imine (NAPQI) from the related compound acetaminophen (B1664979) is a well-known reactive metabolite, highlighting the potential for such transformations. mdpi.com The specific oxidation product of 3-Acetyl-4-hydroxyaniline would be a 5-acetyl-1,4-benzoquinone-imine, which would be expected to be a potent electrophile, capable of reacting with various nucleophiles.

Reduction: The primary site for reduction on the 3-Acetyl-4-hydroxyaniline molecule, under non-forcing conditions, is the acetyl group's carbonyl. This ketone can be reduced to a secondary alcohol using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction would transform the 3-acetyl group into a 3-(1-hydroxyethyl) group. The biocatalytic reduction of similar α-hydroxy acetophenones to their corresponding diols has been demonstrated, suggesting that enzymatic methods could also be employed for this transformation. researchgate.net More vigorous reduction conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) under pressure or Wolff-Kishner/Clemmensen reduction, could potentially reduce the carbonyl group completely to a methylene (B1212753) group, yielding 3-ethyl-4-hydroxyaniline.

Reactivity of the Amine (Hydrochloride) Functionality

The primary aromatic amine in 3-Acetyl-4-hydroxyaniline is a versatile functional group. In its hydrochloride salt form, the amine is protonated and non-nucleophilic. Treatment with a base liberates the free amine, which can then participate in a range of characteristic reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The free amine of 3-Acetyl-4-hydroxyaniline can undergo N-alkylation with alkyl halides. The reaction typically requires a base to neutralize the hydrogen halide produced. However, achieving mono-alkylation can be challenging, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to di-alkylation. Furthermore, O-alkylation of the nearby hydroxyl group can occur as a competing side reaction, necessitating careful control of reaction conditions or the use of a protecting group for the hydroxyl moiety. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), provides a more controlled method for synthesizing N-alkylated derivatives.

N-Acylation: The primary amine readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct and to deprotonate the hydrochloride salt. The N-acylation reaction is generally faster and more favorable at the amine than at the phenolic hydroxyl under neutral or basic conditions. Enzymatic methods using aminoacylases have also been developed for the selective N-acylation of amino acids, which could potentially be adapted for this substrate. nih.gov

Formation of Schiff Bases and Related Imine Derivatives

The primary amine of 3-Acetyl-4-hydroxyaniline undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. redalyc.org The reaction is often carried out by refluxing the reactants in a solvent like ethanol (B145695). The formation of the C=N double bond is reversible and can be driven to completion by removing the water formed during the reaction. Schiff bases derived from hydroxyacetophenones are widely studied as ligands for the formation of metal complexes. ekb.egasianpubs.org The reaction of 3-Acetyl-4-hydroxyaniline with a variety of carbonyl compounds can generate a diverse library of imine derivatives with potential applications in coordination chemistry and materials science.

| Carbonyl Reactant | Reaction Conditions | Product |

| Benzaldehyde | Ethanol, Reflux, cat. Acid | N-(phenylmethylidene)-3-acetyl-4-hydroxyaniline |

| Acetone | Toluene, Dean-Stark, cat. Acid | N-(propan-2-ylidene)-3-acetyl-4-hydroxyaniline |

| Salicylaldehyde | Methanol (B129727), Reflux | N-(2-hydroxybenzylidene)-3-acetyl-4-hydroxyaniline |

Diazotization and Coupling Reactions

As a primary aromatic amine, 3-Acetyl-4-hydroxyaniline can undergo diazotization. This reaction involves treating an acidic solution of the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). jbiochemtech.com The process converts the amino group into a highly reactive diazonium salt (-N₂⁺ Cl⁻).

These diazonium salts are valuable synthetic intermediates. They are electrophiles and can react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and results in the formation of an azo compound (R-N=N-R'), which contains the characteristic -N=N- chromophore. nih.gov Azo compounds are often brightly colored and form the basis of a large class of dyes and pigments. unb.ca The diazotized form of 3-Acetyl-4-hydroxyaniline could be coupled with various aromatic substrates to produce a range of novel azo dyes.

Rearrangement Reactions Involving the Molecular Framework

The molecular framework of 3-Acetyl-4-hydroxyaniline and its derivatives is susceptible to several types of rearrangement reactions, where atoms or groups migrate within the molecule to form new structural isomers. These transformations are often catalyzed by acidic or basic conditions and can be pivotal in the synthesis of valuable chemical intermediates.

One potential transformation is the Beckmann rearrangement , a well-documented reaction for converting oximes to amides. The acetyl group of 3-Acetyl-4-hydroxyaniline can be converted to its corresponding oxime by reacting with hydroxylamine. Subsequent treatment of this oxime with an acid catalyst could theoretically initiate a Beckmann rearrangement. This type of reaction is utilized in the synthesis of Paracetamol (N-acetyl-p-aminophenol) from 4-hydroxyacetophenone oxime. acs.org Depending on the stereochemistry of the oxime, the rearrangement could result in the migration of either the aniline (B41778) ring or the methyl group, leading to the formation of different substituted acetamides.

Another relevant class of rearrangement is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. While not documented for 3-Acetyl-4-hydroxyaniline itself, this reaction is a key step in a modern synthetic route to its isomer, 4-aminoacetophenone. chemicalbook.comgoogle.com In that synthesis, an intermediate undergoes rearrangement under basic conditions to form an N-aryl amide from an O-aryl imidate. chemicalbook.comgoogle.com This highlights the potential for such intramolecular rearrangements in related aminophenol structures under appropriate conditions.

Furthermore, acyl migration represents a potential rearrangement for this molecule. In compounds containing both hydroxyl and amino groups on an aromatic ring, such as o-aminophenol, the acetyl group can migrate between the nitrogen and oxygen atoms (N-to-O or O-to-N migration). acs.org This equilibrium can be influenced by factors like the pH of the medium. For 3-Acetyl-4-hydroxyaniline, this could lead to an equilibrium with 4-acetoxy-3-acetylaniline, although specific studies on this transformation are not widely documented.

| Rearrangement Type | Precursor Derivative | Potential Product(s) | Relevant Analogy |

| Beckmann Rearrangement | Oxime of 3-Acetyl-4-hydroxyaniline | N-(4-hydroxy-3-methylphenyl)acetamide or Acetanilide derivatives | Synthesis of Paracetamol from 4-hydroxyacetophenone oxime acs.org |

| Smiles Rearrangement | Suitably activated ether derivative | N-Aryl amide derivatives | Synthesis of 4-aminoacetophenone chemicalbook.comgoogle.com |

| Acyl Migration | N/A (intramolecular) | Isomeric O-acetylated aniline | N,O-Diacyl-o-aminophenols acs.org |

Intramolecular Cyclization and Heterocyclic Ring Formation

The strategic placement of amino, hydroxyl, and acetyl groups on the aniline ring makes 3-Acetyl-4-hydroxyaniline a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular or intermolecular condensation and cyclization reactions. The ortho-aminoacetophenone moiety within its structure is a particularly well-known synthon for building fused ring systems.

A primary pathway for forming heterocyclic rings is through condensation reactions involving the acetyl group. The ketone can react with dinucleophiles to form five-, six-, or seven-membered rings. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of a pyrazole (B372694) ring fused to the benzene core, resulting in an indazole derivative. This type of reactivity is observed in analogous compounds like 3-acetyl-4-hydroxyquinolin-2(1H)-one, which condenses with hydrazines to yield corresponding hydrazones that can be cyclized. researchgate.net

The Friedländer annulation is a classical and powerful method for synthesizing quinolines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. As an ortho-aminoacetophenone derivative, 3-Acetyl-4-hydroxyaniline is an ideal substrate for this reaction. Condensation with various ketones, β-ketoesters, or malononitrile (B47326) in the presence of an acid or base catalyst would yield substituted quinolines, which are important scaffolds in medicinal chemistry.

Furthermore, the amino group can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, domino oxidative cyclization processes, often mediated by catalysts like copper, have been used to synthesize complex fused systems like tryptanthrin (B1681603) derivatives from 2-aminoacetophenones and isatoic anhydrides. researchgate.net This demonstrates the potential of the amino and methyl ketone groups to participate in sophisticated, one-pot cyclization cascades to build biologically relevant molecules. researchgate.net

The combination of functional groups also allows for the synthesis of other heterocyclic systems. Reaction with appropriate reagents could lead to the formation of benzodiazepines or other fused heterocycles, making this compound a valuable building block in synthetic organic chemistry.

| Reaction Type | Reactant(s) | Resulting Heterocycle | Key Reactive Site(s) |

| Condensation/Cyclization | Hydrazine / Substituted Hydrazines | Indazole derivatives | Acetyl group, Amino group |

| Friedländer Annulation | Compounds with α-methylene carbonyls (e.g., β-ketoesters) | Substituted Quinolines | Acetyl group, Amino group |

| Oxidative Domino Cyclization | Isatoic Anhydrides (by analogy) | Fused Quinazolinones (e.g., Tryptanthrins) | Acetyl group, Amino group researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer deep insights into the electronic properties of molecules. These methods are instrumental in understanding the geometry, stability, and reactivity of 3-Acetyl-4-hydroxyaniline Hydrochloride.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of compounds like this compound. DFT calculations are used to find the lowest energy arrangement of atoms in the molecule, a process known as geometry optimization. This provides precise information on bond lengths, bond angles, and dihedral angles.

For analogous compounds such as aminophenols and aminoacetophenones, DFT methods, often using functionals like B3LYP with basis sets such as 6-31G* or higher, have been successfully applied to determine their stable conformations. researchgate.netingentaconnect.comrsc.org These studies reveal how the substituent groups—acetyl, hydroxyl, and amino groups—influence the geometry of the benzene (B151609) ring. For this compound, DFT would similarly predict the planarity of the phenyl ring and the orientation of the functional groups, taking into account intramolecular interactions like hydrogen bonding.

Illustrative Data Table: Optimized Geometric Parameters (DFT/B3LYP) Note: This data is illustrative and represents typical values for similar aromatic compounds, as specific experimental or computational results for this compound are not readily available in the cited literature.

| Parameter | Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-N bond length | ~1.40 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C-C (acetyl) bond length | ~1.51 Å |

| C=O (acetyl) bond length | ~1.23 Å |

| C-C-C (aromatic) bond angle | ~120° |

Molecular Orbital Analysis (HOMO-LUMO Gaps and Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Illustrative Data Table: Frontier Orbital Energies Note: This data is illustrative and based on typical values for similar organic molecules.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~4.0 - 5.0 |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential, rich in electrons, and are susceptible to electrophilic attack, while blue areas represent positive potential, electron-poor regions, which are prone to nucleophilic attack.

In molecules like aminophenols, the oxygen of the hydroxyl group and the nitrogen of the amino group are typically regions of high negative electrostatic potential. researchgate.net For this compound, an MEP analysis would likely show negative potential around the hydroxyl oxygen and the carbonyl oxygen of the acetyl group, indicating these as primary sites for electrophilic interaction. The protonated amino group, on the other hand, would be a region of strong positive potential.

Reaction Pathway Energetics, Transition State Identification, and Mechanism Prediction

Computational chemistry can be used to model chemical reactions, mapping out the energy landscape of a reaction pathway. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics.

While specific reaction pathways involving this compound are not detailed in the provided search results, computational methods could be applied to study potential reactions such as oxidation, electrophilic substitution, or condensation. By calculating the energetics of various possible routes, researchers can predict the most likely reaction mechanism. This type of analysis is fundamental in understanding how a molecule might behave in a synthetic or biological context.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of a molecule's conformational landscape, its flexibility, and its interactions with its environment, such as a solvent. mdpi.commdpi.com

For a molecule like this compound, MD simulations can reveal how the side chains (acetyl, hydroxyl, and amino groups) rotate and flex. This is important for understanding how the molecule might fit into a binding site of a protein or interact with other molecules. Studies on acetophenone (B1666503) derivatives have used MD simulations to understand their structural dynamics and interactions. ias.ac.inresearchgate.netnih.gov Such simulations could provide information on the preferred conformations of the molecule in solution and the energetic barriers between different conformational states.

Prediction of Chemical Reactivity Parameters

From the energies of the frontier orbitals (HOMO and LUMO) obtained through quantum chemical calculations, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of a molecule's reactivity and stability. acs.org

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ² / (2η).

These parameters, derived from theoretical calculations on related aminophenol and acetophenone structures, help in classifying the reactivity of this compound in a more quantitative manner. researchgate.net

Illustrative Data Table: Predicted Chemical Reactivity Parameters Note: This data is illustrative and represents typical values for similar organic molecules.

| Parameter | Illustrative Value (eV) |

|---|---|

| Ionization Potential (I) | 5.5 - 6.5 |

| Electron Affinity (A) | 1.0 - 2.0 |

| Electronegativity (χ) | 3.25 - 4.25 |

| Chemical Hardness (η) | 2.0 - 2.5 |

| Chemical Softness (S) | 0.4 - 0.5 |

| Electrophilicity Index (ω) | 2.1 - 3.6 |

Acidity and Basicity Predictions in Different Media

The acidity and basicity of a molecule are fundamental to its behavior in different chemical and biological environments. For this compound, the primary acidic site is the phenolic hydroxyl group, and the primary basic site is the amino group. The hydrochloride salt form indicates that the amino group is protonated.

Computational studies on paracetamol have explored its gas-phase acidity and basicity. researchgate.net The gas-phase basicity (GB) and proton affinity (PA) are typically associated with the protonation of the carbonyl oxygen, while the gas-phase acidity (GA) relates to the deprotonation of the phenolic hydroxyl group. researchgate.net These studies often show good agreement between experimental values and those calculated using high-level theoretical methods like B3LYP. researchgate.net

The pKa of paracetamol's phenolic hydroxyl group is around 9.5, reflecting its weak acidity. mdpi.com The basicity of the amide nitrogen is very low due to the delocalization of the lone pair into the carbonyl group. For 3-Acetyl-4-hydroxyaniline, the amino group is significantly more basic than the amide in paracetamol. The formation of the hydrochloride salt confirms this greater basicity. In solution, the acidity of the phenolic proton and the protonated amino group will be influenced by the solvent environment, a factor that can be modeled using polarizable continuum models (PCM) in computational chemistry. nih.gov

Table 2: Predicted Acidity and Basicity Constants for 3-Acetyl-4-hydroxyaniline

| Functional Group | Property | Predicted pKa/pKb | Influencing Factors |

| Phenolic Hydroxyl (-OH) | Acidity (pKa) | ~9-10 | The electron-withdrawing acetyl group in the meta position would have a modest acid-strengthening effect compared to an unsubstituted phenol (B47542). The protonated amino group would have a more significant electron-withdrawing effect, likely lowering the pKa of the phenol. |

| Amino (-NH2) (in free base) | Basicity (pKb) | ~9-10 (pKa of conjugate acid ~4-5) | The acetyl group's electron-withdrawing nature would decrease the basicity of the amino group compared to aniline (B41778). The hydroxyl group's electron-donating resonance effect would slightly counteract this. |

| Protonated Amino (-NH3+) | Acidity (pKa) | ~4-5 | This represents the acidity of the conjugate acid of the amine. The hydrochloride salt form implies this is the dominant species in acidic to neutral aqueous solutions. |

Computational Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical spectra that, when compared with experimental data, aid in structural elucidation and vibrational mode assignment. nepjol.infonih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for paracetamol have been performed and show good correlation with experimental spectra, aiding in the complete assignment of signals. rsc.org For this compound, computational NMR prediction would be crucial for distinguishing it from its isomers. The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons with splitting patterns determined by their relative positions, a singlet for the acetyl methyl group, and signals for the hydroxyl and amine protons, the positions of which would be sensitive to solvent and concentration. rsc.org The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom, with the carbonyl carbon appearing significantly downfield.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis of paracetamol has been used to assign its IR and Raman spectra. researchgate.net These calculations help to understand the vibrational modes associated with specific functional groups, such as the O-H, N-H, and C=O stretching frequencies. rsc.org For this compound, the IR spectrum would be characterized by:

A broad O-H stretching band from the phenolic group.

N-H stretching bands from the protonated amine (-NH3+).

A sharp C=O stretching band from the acetyl group around 1650-1670 cm⁻¹.

C-N and C-O stretching bands.

Aromatic C-H and C=C stretching and bending vibrations.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch (Phenolic) | 3200-3500 (broad) | Hydrogen bonding will significantly broaden this peak. |

| N-H Stretch (-NH3+) | 2800-3100 (broad, multiple bands) | Characteristic of a primary ammonium (B1175870) salt. |

| C=O Stretch (Ketone) | 1650-1670 | Expected to be a strong, sharp absorption. |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands are expected in this region. |

| C-O Stretch (Phenolic) | 1200-1300 | Strong absorption. |

| C-N Stretch | 1180-1280 | May be coupled with other vibrations. |

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra (UV-Vis). nih.gov For paracetamol, TD-DFT calculations have been used to determine the absorption wavelengths (λmax) and oscillator strengths of its electronic transitions. nepjol.infonih.gov These transitions are typically π → π* and n → π* in nature, involving the aromatic ring and the carbonyl group. For this compound, the UV-Vis spectrum would be influenced by the substitution pattern on the benzene ring. The protonation of the amino group would likely cause a hypsochromic (blue) shift compared to the free base, as the electron-donating ability of the nitrogen is eliminated.

Applications in Organic Synthesis As a Building Block

Precursor for Complex Heterocyclic Compounds

The arrangement of functional groups on the 3-Acetyl-4-hydroxyaniline scaffold makes it a strategic precursor for the synthesis of a variety of heterocyclic compounds. These ring systems are fundamental components of many biologically active molecules and functional materials.

The presence of both an amino group and a keto group in 1-(5-Amino-2-hydroxyphenyl)ethanone allows it to participate in cyclization reactions to form nitrogen-containing heterocycles. While its specific substitution pattern—with the amino and acetyl groups being meta to each other—precludes direct participation in some classic named reactions like the Friedländer quinoline (B57606) synthesis which requires an ortho-aminoaryl ketone, it serves as a valuable starting point for multi-step syntheses. nih.govorganic-chemistry.org

Amino acetophenones are recognized as key building blocks for producing a variety of heterocyclic systems, including quinolones. nih.govresearchgate.net The general strategy involves leveraging the reactivity of the amino and acetyl groups to build the new heterocyclic ring. For instance, the acetyl group provides a carbonyl carbon and an adjacent alpha-carbon, which can act as a three-carbon component in reactions to form six-membered rings like pyrimidines or quinolinones after suitable modifications. bu.edu.egresearchgate.net

Similarly, while the direct synthesis of isoxazoles often relies on 1,3-dicarbonyl compounds, the acetyl group in 3-Acetyl-4-hydroxyaniline can be chemically modified to create such a precursor, which can then be cyclized with hydroxylamine (B1172632) to form the isoxazole (B147169) ring. rsc.orgnih.gov

| Heterocycle Class | General Synthetic Approach | Key Reactions |

|---|---|---|

| Quinoline/Quinolinone Derivatives | Multi-step synthesis involving modification of the starting material followed by cyclization. | Condensation, Cyclodehydration. nih.gov |

| Pyrimidine Derivatives | Conversion to a suitable 1,3-dicarbonyl equivalent, followed by condensation with urea (B33335) or amidine. | Condensation. nih.govjuniperpublishers.com |

| Isoxazole Derivatives | Modification to a 1,3-dicarbonyl precursor followed by reaction with hydroxylamine. | Cyclocondensation. mdpi.comnih.gov |

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in medicinal chemistry to generate large collections, or libraries, of structurally diverse molecules for biological screening. cam.ac.uk The goal of DOS is to efficiently explore a wide area of "chemical space" to discover novel compounds with desired biological activities. researchgate.net

Functionalized starting materials, often called building blocks, are central to the DOS approach. 3-Acetyl-4-hydroxyaniline hydrochloride is an excellent example of such a building block. Its multiple functional groups can be selectively reacted in various combinations to produce a wide array of different molecular scaffolds from a single starting material. nih.govnih.gov For example, the amino group can be acylated, alkylated, or diazotized; the hydroxyl group can be etherified or esterified; and the acetyl group can undergo condensation or reduction. By applying different reaction sequences, a library of compounds based on diverse scaffolds such as quinolones, coumarins, and chalcones can be synthesized. nih.govnih.gov This makes the compound a valuable starting point for generating chemical libraries for high-throughput screening in drug discovery programs. researchgate.net

Role in Ligand Synthesis for Coordination Chemistry

The molecular structure of 3-Acetyl-4-hydroxyaniline is particularly well-suited for the synthesis of ligands for coordination chemistry. The ortho-positioning of the hydroxyl group relative to the acetyl group is a key feature found in many powerful chelating agents. mdpi.comorientjchem.org

Specifically, the carbonyl oxygen of the acetyl group and the phenolic oxygen of the hydroxyl group can coordinate to a single metal ion, forming a stable six-membered chelate ring. A common and straightforward method to enhance this chelating ability is through the synthesis of Schiff base ligands. nih.gov This is achieved by a condensation reaction between the carbonyl group of 3-Acetyl-4-hydroxyaniline and a primary amine (R-NH₂).

The resulting Schiff base ligand possesses an imine nitrogen atom in place of the carbonyl oxygen, creating a tridentate or tetradentate binding pocket involving the phenolic oxygen, the imine nitrogen, and potentially the aniline (B41778) nitrogen or other donor atoms from the R-group. orientjchem.orgresearchgate.net These Schiff base ligands, derived from 2-hydroxyacetophenone (B1195853) analogues, are known to form stable complexes with a wide range of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). arpgweb.commdpi.comasianpubs.org The specific properties of the resulting metal complex can be fine-tuned by varying the amine component used in the Schiff base formation.

| Ligand Type | Coordinating Atoms | Potential Metal Ions | References |

|---|---|---|---|

| Parent Compound | Phenolic Oxygen, Carbonyl Oxygen | Mn(II), Mn(III), Cu(II), Ni(II) | orientjchem.orgrsc.org |

| Schiff Base (from alkyl/aryl amines) | Phenolic Oxygen, Imine Nitrogen | Cu(II), Ni(II), Co(II), Zn(II) | orientjchem.orgarpgweb.comasianpubs.org |

| Schiff Base (from diamines) | Phenolic Oxygen (x2), Imine Nitrogen (x2) | Cu(II), Ni(II), Co(II) | mdpi.commdpi.com |

Monomer in Polymer Chemistry (if applicable to derived polymeric structures)

The use of this compound as a direct monomer in polymerization is not extensively documented in scientific literature. Its trifunctional nature, with three distinct reactive sites (amino, hydroxyl, and acetyl groups), could lead to complex, highly branched, or cross-linked structures rather than the linear polymers typically desired. Without selective protection of two of the three functional groups, controlling the polymerization process would be challenging. Therefore, its application in polymer chemistry is not considered a primary role for this compound.

Intermediate in the Synthesis of Specialty Chemicals

One of the most significant applications of this compound is its role as an intermediate in the synthesis of specialty chemicals, particularly pharmaceuticals. pharmaffiliates.comchemicea.com Chemical suppliers categorize it as a fine chemical and an intermediate, indicating its use in the production of higher-value, more complex molecules. pharmaffiliates.com

A notable example is its use in the synthesis of Celiprolol, a cardioselective beta-blocker medication used to treat high blood pressure and angina. pharmaffiliates.comresearchgate.net this compound is a known key intermediate and is also monitored as a potential impurity in the final drug product. chemicea.com The synthesis of Celiprolol and related aryloxyaminopropanol drugs often involves intermediates derived from 2-hydroxyphenylethanone structures. researchgate.netnih.gov The core structure of 3-Acetyl-4-hydroxyaniline provides the necessary aromatic and acetyl framework, which is then elaborated through further reactions to construct the final complex drug molecule.

Advanced Analytical Methodologies for Purity, Identity, and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for the quality control of 3-Acetyl-4-hydroxyaniline Hydrochloride. Its versatility, high resolution, and sensitivity make it ideal for quantitative analysis, impurity profiling, and, when required for related substances, chiral separations. scispace.com

The development of a robust HPLC method for the quantitative analysis of this compound typically involves a systematic optimization of chromatographic parameters to achieve adequate separation and peak shape. Reversed-phase (RP-HPLC) is the most common mode used, employing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.

Method development focuses on:

Column Selection: C18 and C8 columns are widely used for the separation of polar aromatic compounds. For structurally similar aminophenols, mixed-mode stationary phases that combine C18 and strong cation exchange (SCX) moieties have also been successfully employed to improve retention and selectivity. nih.govresearchgate.net

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is standard. The pH of the buffer is a critical parameter, as it controls the ionization state of the primary amine and phenolic hydroxyl group, thereby affecting retention time and peak symmetry. wu.ac.th Gradient elution is often preferred over isocratic elution to achieve better separation of impurities with a wide polarity range within a reasonable analysis time. thermofisher.com

Detection: UV detection is typically used, with the wavelength selected based on the chromophore of the molecule, often around 285 nm for aminophenol-like structures. researchgate.net

Once developed, the method must be validated according to the International Council on Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. wu.ac.thnih.gov Validation encompasses specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Representative HPLC Method Validation Parameters for an Analogous Aromatic Amine

This table presents typical validation results for a method developed for a structurally similar compound, demonstrating the performance characteristics expected for a validated assay for this compound.

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | LOQ to 150% of test concentration | 0.5 - 75 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |

| Precision (RSD%) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.15 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.5 µg/mL |

Impurity profiling is a critical aspect of quality control. Potential impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. These may include positional isomers (e.g., 4-Acetyl-3-hydroxyaniline) or related substances like 4-aminophenol (B1666318). semanticscholar.org

A validated HPLC method must be capable of separating the main compound from all known and potential impurities. thermofisher.com Mixed-mode columns (e.g., C18/SCX) can offer unique selectivity for separating closely related isomers of compounds like aminophenols. nih.govresearchgate.net The method should demonstrate sufficient resolution (Rs > 1.5) between the main peak and the closest eluting impurity. Quantification of these impurities is typically performed against a reference standard of the main compound or, ideally, against qualified standards of the impurities themselves. semanticscholar.org

For instance, in the analysis of acetaminophen (B1664979), HPLC methods are designed to separate and quantify impurities like 4-aminophenol and other process-related substances, demonstrating the capability of the technique to handle complex mixtures of structurally similar aromatic compounds. thermofisher.comsemanticscholar.org

The compound this compound is achiral and does not have stereoisomers; therefore, it does not require chiral resolution. However, this technique is of paramount importance for related chiral compounds where this compound may serve as an intermediate or is a related substance, such as in the synthesis of beta-blockers like Celiprolol. chalcogen.roresearchgate.net The biological activity of such drugs often resides in a single enantiomer, making the control of enantiomeric purity a regulatory requirement. mdpi.comkoreascience.kr

Direct chiral separation using Chiral Stationary Phases (CSPs) is the most common approach in HPLC. mdpi.comnih.gov For beta-blockers and their intermediates, polysaccharide-based CSPs are highly effective. mdpi.comnih.gov

Polysaccharide-based CSPs: Columns with selectors such as cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support (e.g., Chiralcel® OD, Chiralpak® IC) have demonstrated broad applicability for the enantioseparation of beta-blockers. chalcogen.roresearchgate.netnih.gov

Crown Ether-based CSPs: These are particularly effective for resolving compounds containing a primary amine group. nih.gov

The mobile phase in chiral HPLC often consists of a non-polar organic solvent like n-hexane mixed with an alcohol (e.g., ethanol (B145695), isopropanol) and a small amount of a basic or acidic additive (e.g., triethylamine (B128534), diethylamine) to improve peak shape and resolution. chalcogen.romdpi.com

Table 2: Example Chiral HPLC Conditions for a Related Beta-Blocker (Celiprolol)

This table illustrates a typical chiral separation method applicable to the class of compounds related to this compound.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | n-hexane : ethanol : triethylamine (70:30:0.4, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | Fluorescence |

| Internal Standard | S-(-)-Acebutolol |

Source: Adapted from Hefnawy et al., 2013. chalcogen.roresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the presence of polar functional groups (phenolic hydroxyl and primary amine), this compound has low volatility and is not directly amenable to GC analysis. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. jfda-online.comnih.gov

Common derivatization strategies for compounds with active hydrogens include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active protons on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net

Acylation: This involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form fluoroacyl derivatives, which enhances volatility. jfda-online.com

Following derivatization, the sample is analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the mixture, and the mass spectrometer provides mass information that is used for identification and quantification. The mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for structural confirmation. This technique is particularly valuable for trace analysis due to its high sensitivity and selectivity. irjet.net For example, GC-MS methods have been developed for the determination of the related impurity 4-aminophenol in pharmaceutical formulations, demonstrating the applicability of this technique for trace-level impurity analysis. irjet.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is particularly useful for in-process control during the synthesis of this compound to monitor reaction progress. researchgate.net By spotting the starting material, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on a TLC plate, one can visually track the consumption of reactants and the formation of the product. scribd.com

A typical TLC system for aniline (B41778) derivatives would consist of:

Stationary Phase: Silica gel or alumina (B75360) plates.

Mobile Phase: A mixture of a relatively non-polar solvent (e.g., chloroform (B151607), ethyl acetate) and a polar solvent (e.g., methanol (B129727), acetone). A common mobile phase for aniline derivatives is a mixture of chloroform and methanol (e.g., 9:1 v/v). researchgate.net

After development, the spots are visualized, typically under UV light or by staining with a suitable reagent. The retention factor (Rf) value for each spot is calculated, and the disappearance of the starting material spot alongside the appearance of a new product spot indicates the progression of the reaction.

Table 3: Illustrative Use of TLC in Reaction Monitoring

| Time Point | Spot Appearance (Rf value) | Interpretation |

|---|---|---|

| T = 0 | Starting Material (Rf = 0.7) | Reaction initiated |

| T = 1 hr | Starting Material (Rf = 0.7), Product (Rf = 0.4) | Reaction in progress |

| T = 3 hr | Faint Starting Material (Rf = 0.7), Strong Product (Rf = 0.4) | Reaction nearing completion |

| T = 5 hr | Product (Rf = 0.4) | Reaction complete |

Capillary Electrophoresis for Purity Assessment and Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative and complementary approach to HPLC for purity assessment. nih.gov Separations in CE are based on the differential migration of analytes in an electric field. Because of its primary amine group, this compound is positively charged in acidic buffers, making it well-suited for analysis by Capillary Zone Electrophoresis (CZE), the simplest mode of CE. nih.gov